18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V involves multiple steps, including the formation of the tetrahydropyran ring and the attachment of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V has several scientific research applications:
Chemistry: Used as a reference material in various chemical analyses.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use as an antibiotic.
Industry: Utilized in the development of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibiotic .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other macrolide antibiotics .
Properties
Molecular Formula |
C43H76N2O13 |
---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
(4R,5S,6S,7S,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-ethyl-4-hydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one |
InChI |
InChI=1S/C43H76N2O13/c1-13-29-21-24(2)32(56-34-20-19-30(44(8)9)26(4)53-34)18-16-14-15-17-25(3)52-33(47)22-31(46)40(51-12)39(29)58-42-37(48)36(45(10)11)38(27(5)55-42)57-35-23-43(7,50)41(49)28(6)54-35/h14-16,18,24-32,34-42,46,48-50H,13,17,19-23H2,1-12H3/b15-14+,18-16+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 |
InChI Key |
KHMFVGCYAPJHTA-JEWDQTDSSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)OC)O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)C |
Canonical SMILES |
CCC1CC(C(C=CC=CCC(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)OC)O)C)OC4CCC(C(O4)C)N(C)C)C |
Origin of Product |
United States |
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